![molecular formula C21H19F B13409275 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene CAS No. 82832-61-9](/img/structure/B13409275.png)
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is an organic compound with the molecular formula C17H15F It is a derivative of benzene, where a fluorine atom and a propylphenyl group are substituted at the para positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-propylphenylboronic acid and 1-fluoro-4-iodobenzene.
Purification: The resulting product is purified using column chromatography to obtain pure this compound.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the propyl group.
Coupling Reactions: It can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions typically involve the use of a base and an organic solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in compounds where the fluorine atom is replaced.
Oxidation: Oxidation of the propyl group can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can yield alkanes or alcohols, depending on the specific conditions.
Applications De Recherche Scientifique
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated aromatic compounds with biological molecules.
Industry: It can be used in the development of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of 1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene depends on its specific application
Hydrophobic Interactions: The aromatic rings and propyl group contribute to hydrophobic interactions with target molecules.
Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions due to its electronegativity.
Pathways Involved: The compound can modulate various biochemical pathways, depending on the target and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-fluoro-4-[4-(4-fluorophenyl)phenyl]benzene: Similar structure but with an additional fluorine atom.
4’‘-Ethyl-2’-fluoro-4-propyl-1,1’4’,1’'-terphenyl: A related compound with an ethyl group instead of a propyl group.
Uniqueness
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the propyl group and the fluorine atom at specific positions influences its reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
82832-61-9 |
|---|---|
Formule moléculaire |
C21H19F |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1-fluoro-4-[4-(4-propylphenyl)phenyl]benzene |
InChI |
InChI=1S/C21H19F/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(22)15-13-20/h4-15H,2-3H2,1H3 |
Clé InChI |
HIJVBKASVVNKOM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


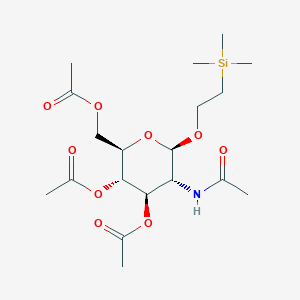
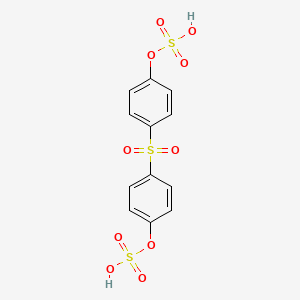
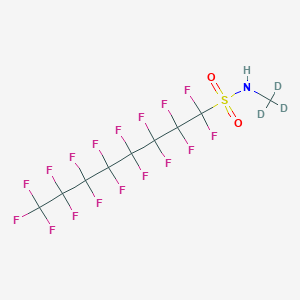
![N-[(3R,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxypropyl]-21-(aminomethylamino)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-2,26-dimethyl-5,8,14,17,23-pentaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B13409220.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, ethyl ester](/img/structure/B13409225.png)
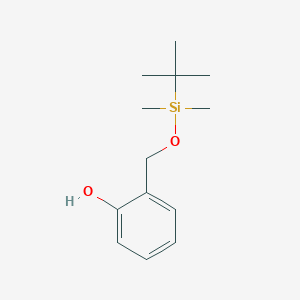
![N-[5-(1,3-Dioxolan-2-yl)-4-(4-fluorophenyl)-6-(1-methylethyl)-2-pyrimidinyl]-N-methylmethanesulfonamide](/img/structure/B13409239.png)
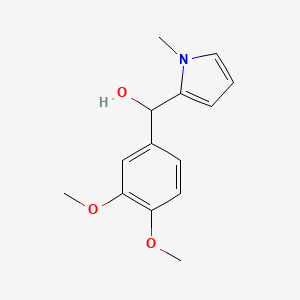
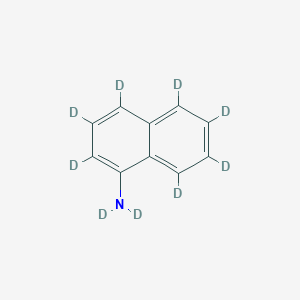
![Tetrasodium 4-amino-6-[[2,5-dimethoxy-4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]-5-hydroxy-3-[[4-[[2-(sulphonatooxy)ethyl]sulphonyl]phenyl]azo]naphthalene-2,7-disulphonate](/img/structure/B13409264.png)


![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(2-methylindolin-1-yl)ethanone](/img/structure/B13409278.png)
![1H-Benzo[d]imidazole trifluoromethanesulfonate](/img/structure/B13409279.png)
